molecular formula C29H36N4O7 B12855133 tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate

tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B12855133
M. Wt: 552.6 g/mol
InChI Key: MJUPHTPAGYTSNP-VJBMBRPKSA-N
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Description

tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and multiple functional groups including amides and esters

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in new functionalized derivatives.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((S)-1-((S)-2-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)(benzoyloxy)carbamoyl)pyrrolidin-1-yl)-1-oxopropan-2-yl)carbamate include other tert-butyl esters and carbamates. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of a pyrrolidine ring and multiple functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ester
  • Benzoyloxy carbamate

Properties

Molecular Formula

C29H36N4O7

Molecular Weight

552.6 g/mol

IUPAC Name

[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino] benzoate

InChI

InChI=1S/C29H36N4O7/c1-19(31-28(38)39-29(2,3)4)25(35)32-17-11-16-22(32)26(36)33(40-27(37)21-14-9-6-10-15-21)23(24(30)34)18-20-12-7-5-8-13-20/h5-10,12-15,19,22-23H,11,16-18H2,1-4H3,(H2,30,34)(H,31,38)/t19-,22-,23-/m0/s1

InChI Key

MJUPHTPAGYTSNP-VJBMBRPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N([C@@H](CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)N(C(CC2=CC=CC=C2)C(=O)N)OC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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